molecular formula C21H25ClN4O6S2 B2962819 N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1216377-00-2

N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride

Cat. No. B2962819
M. Wt: 529.02
InChI Key: HZBLZHSHICPLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O6S2 and its molecular weight is 529.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Polymer and Material Science

A novel cationic polymer, synthesized by free-radical polymerization, demonstrates a unique light-switchable property from a cationic to zwitterionic form. This polymer can condense and release double-strand DNA upon light irradiation, showcasing potential in gene delivery systems. Moreover, its ability to switch antibacterial activity presents applications in creating non-toxic materials for biomedical uses (Sobolčiak et al., 2013).

Antiviral Research

In the context of antiviral research, specific structural analogues of the compound have shown to selectively inhibit cytomegalovirus (CMV) replication without affecting viral DNA synthesis, translation, or transcription. This indicates its potential as a therapeutic agent for CMV infections, with studies pointing to its mechanism of action involving interference with viral DNA maturation and packaging (Buerger et al., 2001).

Photodynamic Therapy for Cancer

The compound has been explored for its utility in photodynamic therapy (PDT) for cancer treatment. New derivatives synthesized and characterized for their photophysical and photochemical properties in dimethyl sulfoxide have shown promising results as photosensitizers. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable candidates for Type II PDT mechanisms (Pişkin et al., 2020).

Antimicrobial and Antifungal Activity

Derivatives synthesized from the compound have demonstrated moderate activity against bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents, offering a new approach to tackling drug-resistant microbial strains (Vinusha et al., 2015).

Molecular Docking and Bioassay Studies

Molecular docking and bioassay studies have been conducted on derivatives to evaluate their potential as cyclooxygenase-2 inhibitors. These studies provide insights into the compound's interactions within the active site of enzymes, suggesting its application in drug discovery and development for inflammatory diseases (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S2.ClH/c1-23(2)11-12-24(21-22-18-9-4-15(25(27)28)14-19(18)32-21)20(26)10-13-33(29,30)17-7-5-16(31-3)6-8-17;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBLZHSHICPLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.